![molecular formula C17H15NO2 B7543762 N-cyclopropyl-9H-xanthene-9-carboxamide](/img/structure/B7543762.png)
N-cyclopropyl-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-9H-xanthene-9-carboxamide, commonly known as CX-5461, is a small molecule compound that has gained significant attention in recent years for its potential therapeutic applications in cancer treatment. CX-5461 was initially developed as a RNA polymerase I inhibitor, but its ability to selectively target cancer cells with ribosomal stress has made it a promising candidate for cancer therapy.
Wirkmechanismus
CX-5461 selectively targets cancer cells with ribosomal stress by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This results in the inhibition of ribosomal RNA synthesis, leading to the activation of the p53 pathway and ultimately inducing cancer cell death.
Biochemical and physiological effects:
CX-5461 has been found to induce DNA damage and activate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to enhance the immune response against cancer cells by increasing the expression of immunogenic cell death markers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX-5461 as a research tool is its selective targeting of cancer cells with ribosomal stress, which allows for the study of ribosomal stress pathways in cancer cells. However, CX-5461 has been found to have limited efficacy in some cancer types, and its toxicity profile needs to be further evaluated.
Zukünftige Richtungen
Future research on CX-5461 should focus on improving its efficacy in cancer treatment, identifying biomarkers for patient selection, and evaluating its combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of CX-5461 and its potential effects on normal cells.
Synthesemethoden
The synthesis of CX-5461 involves several steps, starting with the reaction of 2-amino-3-cyanopyridine with 2-methoxypropene to form 3-cyano-2-(methoxymethyl)pyridine. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-3-cyano-2-(methoxymethyl)pyridin-4-amine. The final step involves the reaction of the intermediate with 9H-xanthene-9-carboxylic acid to form CX-5461.
Wissenschaftliche Forschungsanwendungen
CX-5461 has shown promising results in preclinical studies as a potential cancer therapeutic agent. It selectively targets cancer cells with ribosomal stress, leading to the inhibition of ribosomal RNA synthesis and ultimately inducing cancer cell death. CX-5461 has been found to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and prostate cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-cyclopropyl-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(18-11-9-10-11)16-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)16/h1-8,11,16H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJQKXXAMOHRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-9H-xanthene-9-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.